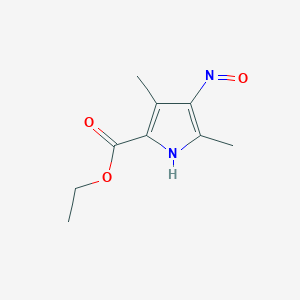![molecular formula C16H20N2O2 B012928 N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide CAS No. 19795-11-0](/img/structure/B12928.png)
N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide, commonly known as Dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) used to treat premature ejaculation (PE). However, Dapoxetine has also been studied for its potential use in other scientific research applications, such as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
Dapoxetine works by inhibiting the reuptake of serotonin in the brain, which increases the levels of serotonin in the synaptic cleft. This leads to an increase in the time it takes to ejaculate, which can help treat premature ejaculation.
Biochemische Und Physiologische Effekte
Dapoxetine has been shown to have various biochemical and physiological effects in the body. It has been found to increase the levels of serotonin in the brain, which can help regulate mood and emotions. Dapoxetine has also been shown to decrease the levels of cortisol, a stress hormone, in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Dapoxetine has several advantages for use in lab experiments. It has a high degree of selectivity for the serotonin transporter, which makes it useful for studying the role of serotonin in various physiological processes. However, Dapoxetine also has limitations, such as its short half-life and rapid metabolism, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on Dapoxetine. One area of interest is its potential use in the treatment of other conditions, such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of Dapoxetine and its potential side effects. Finally, there is a need for more research on the mechanism of action of Dapoxetine and its effects on serotonin and other neurotransmitters in the brain.
Conclusion
Dapoxetine is a selective serotonin reuptake inhibitor (N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide) used to treat premature ejaculation. However, it has also been studied for its potential use in other scientific research applications. Dapoxetine works by inhibiting the reuptake of serotonin in the brain, which increases the levels of serotonin in the synaptic cleft. It has several advantages for use in lab experiments, but also has limitations. Further research is needed to understand the long-term effects of Dapoxetine and its potential use in the treatment of other conditions.
Wissenschaftliche Forschungsanwendungen
Dapoxetine has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Eigenschaften
CAS-Nummer |
19795-11-0 |
|---|---|
Produktname |
N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide |
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-18(2)9-5-8-17-16(20)14-10-12-6-3-4-7-13(12)11-15(14)19/h3-4,6-7,10-11,19H,5,8-9H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
DFTPLSXMJPFUMX-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C1=CC2=CC=CC=C2C=C1O |
Kanonische SMILES |
CN(C)CCCNC(=O)C1=CC2=CC=CC=C2C=C1O |
Andere CAS-Nummern |
19795-11-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

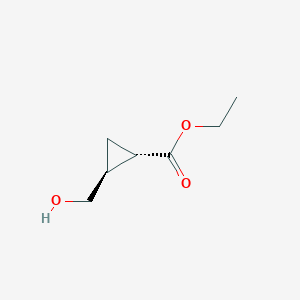
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
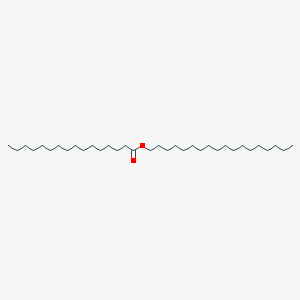
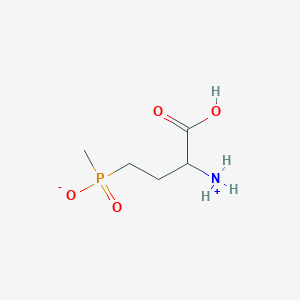
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)
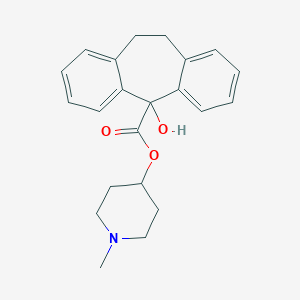
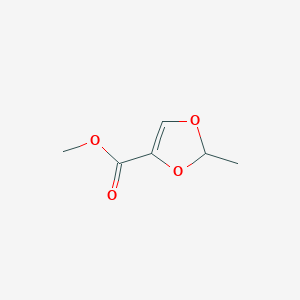
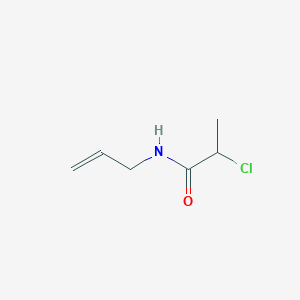
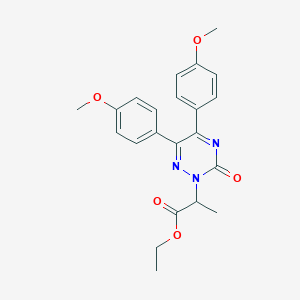
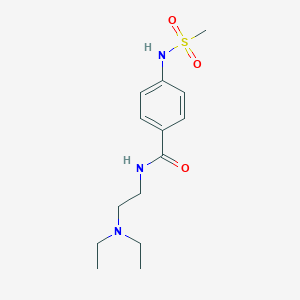
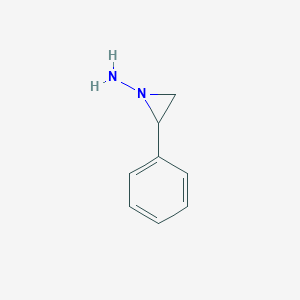
![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)

